molecular formula C15H27NO4 B3102013 Tert-butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate CAS No. 141060-29-9

Tert-butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate

Cat. No.: B3102013
CAS No.: 141060-29-9
M. Wt: 285.38 g/mol
InChI Key: RNLTXXKJKMKCDZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H27NO4 and its molecular weight is 285.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-6-19-13(17)11(2)12-7-9-16(10-8-12)14(18)20-15(3,4)5/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLTXXKJKMKCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163238
Record name Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-α-methyl-4-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141060-29-9
Record name Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-α-methyl-4-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141060-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-α-methyl-4-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 765 mg of 2-(1-tert-butoxycarbonylpiperidin-4-ylidene)propionic acid ethyl ester (prepared following the method of synthesis as described in International Publication WO 99/40070) in 4 ml of methanol, 100 mg of 10% palladium-on-carbon was added, and stirred for 4 hours at room temperature, in hydrogen atmosphere. Then the reaction liquid was filtered and the filtrate was concentrated to provide 743 mg of 2-(1-tert-butoxycarbonylpiperidin-4-yl)propionic acid ethyl ester as a slightly yellowish oil. Of said product, 306 mg was dissolved in 9 ml of tetrahydrofuran and cooled to 0° C. To said tetrahydrofuran solution 150 mg of lithium aluminium hydride was added portionwise. The reaction liquid was stirred at 0° C. for an hour, sodium sulfate decahydrate was added thereto and the temperature was restored to room temperature, followed by an overnight's stirring. The reaction liquid was filtered, and the filtrate was concentrated to provide 313 mg of 2-(1-tert-butoxycarbonylpiperidin-4-yl)propanol as a yellowish oil. Of said oil, 210 mg was dissolved in 2 ml of dichloromethane and the solution was added to another −78° C. solution of 188 μl of oxaryl chloride and 359 μl of dimethylsulfoxide in dichloromethane (4 ml) over a period of 5 minutes. After 30 minutes' stirring, a solution of 993 μl of triethylamine in 0.5 ml of dichloromethane was added to the reaction liquid and the temperature of the system was restored to room temperature, followed by 25 minutes' stirring. After addition of water, the reaction liquid was extracted with ethyl acetate and the ethyl acetate layer was washed twice with water, dried over anhydrous sodium sulfate and concentrated to provide 163 mg of a pale yellow oil.
Quantity
765 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The product from Step 1 above was dissolved in absolute EtOH (10 mL) and hydrogenated over Pt2O (150 mg) for 14 h. After this time, the reaction was filtered to remove the catalyst and concentrated on a rotary evaporator to give tert-butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate (1.5 g, 5.26 mmol, 47.6% yield, 2 steps) as a colorless liquid. 1H-NMR (400 MHz, CDCl3) δ ppm 4.03-4.15 (4 H, m), 2.63 (2 H, t, J=11.58 Hz), 2.18-2.26 (1 H, m, J=7.18, 7.18, 7.18, 7.18 Hz), 1.59-1.70 (2 H, m), 1.47-1.57 (1 H, m), 1.41 (9 H, s), 1.22 (3 H, t, J=7.18 Hz), 1.24-1.18 (m, 2 H), 1.14 (1 H, dd, J=13.22, 4.41 Hz), 1.09 (3 H, d, J=7.05 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pt2O
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate
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